molecular formula C20H25N5 B4446955 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4446955
M. Wt: 335.4 g/mol
InChI Key: CXEYJEMXETVZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole and pyrimidine ring system. Key structural attributes include:

  • Position 7: A 4-methylpiperazine moiety, which improves solubility and modulates receptor binding affinity. Positions 2 and 5: Methyl groups that stabilize the core structure and influence steric interactions .

Its synthesis typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles, followed by functionalization of the piperazine substituent .

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-14-5-7-17(8-6-14)19-16(3)22-25-18(13-15(2)21-20(19)25)24-11-9-23(4)10-12-24/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEYJEMXETVZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-methylpyrazole and 4-methylbenzaldehyde, under acidic or basic conditions.

    Substitution Reactions: The introduction of the dimethyl and methylpiperazinyl groups is achieved through nucleophilic substitution reactions. Reagents such as methyl iodide and 1-methylpiperazine are commonly used.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

  • Anti-inflammatory Activity : Studies have indicated that derivatives of pyrazolo-pyrimidines exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine may serve as a lead compound for developing anti-inflammatory agents .
  • Anticancer Properties : Research has shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth. The structural features of this compound may enhance its efficacy against certain cancer types .

Neuropharmacology

The presence of the piperazine ring is significant as it is known to interact with various neurotransmitter receptors:

  • CNS Activity : Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and schizophrenia .

Chemical Biology

The compound can be utilized as a tool in chemical biology for probing biological systems:

  • Bioconjugation : Its reactive functional groups allow for conjugation with biomolecules, facilitating the study of protein interactions and cellular pathways .

Case Study 1: Anti-inflammatory Mechanism

In a recent study, researchers synthesized a series of pyrazolo-pyrimidine derivatives to evaluate their anti-inflammatory effects in vitro. The lead compound demonstrated significant inhibition of cytokine release in macrophage cultures, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of various pyrazolo-pyrimidines, including our compound of interest. The results indicated that the compound induced cell cycle arrest and apoptosis in breast cancer cell lines, highlighting its promise as a candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Biological Activity Key Differences vs. Target Compound
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - 4-Morpholine (position 7) CRF1 antagonism; stress/anxiety modulation Morpholine substituent reduces basicity compared to 4-methylpiperazine, altering pharmacokinetics and target selectivity.
3-(4-Chlorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine - 4-Chlorophenyl (position 3)
- Amine (position 7)
Anticancer activity (e.g., kinase inhibition) Lack of piperazine/morpholine substituents limits solubility; chlorine enhances electrophilic reactivity but may increase toxicity.
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - 4-Methylphenyl (position 2)
- Piperazine-linked dimethylpyrimidine (position 7)
Antiviral and anticancer activity Additional pyrimidine ring in the piperazine sidechain enhances interaction with nucleic acids but increases molecular weight (~529 g/mol vs. ~412 g/mol for the target compound).
2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - Piperidine (position 7) CDK2 inhibition; anticancer activity Piperidine substituent (non-aromatic) reduces hydrogen-bonding capacity compared to 4-methylpiperazine, affecting target engagement.
NBI 30775/R121919 Pyrazolo[1,5-a]pyrimidine - 6-Dimethyl-4-methylpyridin-3-yl (position 3)
- Dipropylamino (position 7)
CRF1 antagonism; stress-related disorders Bulky dipropylamino group improves blood-brain barrier penetration but reduces metabolic stability.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Piperazine vs. Morpholine : Piperazine derivatives (e.g., the target compound) exhibit higher basicity and solubility than morpholine analogs, enhancing their suitability for oral administration .
  • Aromatic vs. Aliphatic Substituents : 4-Methylphenyl at position 3 (target compound) balances lipophilicity and steric bulk, whereas halogenated phenyl groups (e.g., 4-chlorophenyl) improve target affinity but may elevate cytotoxicity .

Pharmacokinetic Profiles :

  • The target compound’s 4-methylpiperazine group facilitates moderate solubility in polar solvents (e.g., DMSO) and enhances metabolic stability compared to amine or morpholine derivatives .
  • Piperidine-containing analogs show reduced plasma protein binding due to decreased nitrogen basicity, shortening half-life .

Therapeutic Potential: CRF1 Antagonists: The target compound and NBI 30775 share CRF1 antagonism but differ in substituent-driven selectivity; NBI 30775’s pyridine moiety enhances CNS penetration . Anticancer Agents: Derivatives with electron-withdrawing groups (e.g., chlorine) demonstrate potent kinase inhibition but require structural optimization to mitigate off-target effects .

Biological Activity

The compound 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant research findings.

  • Molecular Formula : C20_{20}H25_{25}N5_5
  • Molecular Weight : 335.45 g/mol
  • CAS Number : 900874-13-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, particularly in inhibiting various cancer cell lines. The compound in focus has shown promising results in several assays.

Case Studies and Research Findings

  • In Vitro Anticancer Activity :
    • A study synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG2 (liver cancer). The results indicated that the compound exhibited significant cytotoxic effects, with an IC50_{50} value of 8.64 µM against HCT-116 cells, comparable to doxorubicin .
    CompoundMCF-7 IC50_{50} (µM)HCT-116 IC50_{50} (µM)HepG2 IC50_{50} (µM)
    5a18.94 ± 0.9013.26 ± 0.6716.11 ± 0.82
    5b18.52 ± 0.928.64 ± 0.44 12.76 ± 0.62
    5c20.26 ± 1.0616.74 ± 0.8615.45 ± 0.75
    Doxorubicin7.45 ±0.91 5.49 ±0.39 6.86 ±0.51
  • Molecular Docking Studies :
    • Molecular docking studies revealed that the compound binds effectively to CDK2 kinase, a crucial target in cancer therapy, suggesting a mechanism of action that involves the inhibition of cell cycle progression . The binding interactions were characterized by favorable docking scores and specific amino acid interactions.

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its ability to inhibit various kinases involved in cell proliferation and survival:

  • CK2 Kinase Inhibition : The compound has been identified as a selective CK2 inhibitor with potential applications in treating cancers characterized by CK2 overactivity .

Other Biological Activities

In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidines have shown potential in other therapeutic areas:

  • Antiproliferative Effects : Compounds from this class have demonstrated significant antiproliferative activity against various tumor cell lines.
  • Enzymatic Inhibition : They also exhibit inhibitory activity against enzymes like cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with substituted piperazine moieties?

  • Methodology :

  • Core formation : Cyclization of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles under acidic/basic conditions (e.g., H2SO4 or KOH) to form the pyrazolo[1,5-a]pyrimidine core .
  • Substituent introduction : Use nucleophilic substitution at position 7 with 4-methylpiperazine under reflux in ethanol or DMF, typically requiring 12–24 hours and catalysts like triethylamine for improved yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key parameters : Temperature (80–120°C), solvent polarity, and reaction time significantly impact yield and selectivity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Identify methyl groups (δ 2.1–2.5 ppm for CH3), aromatic protons (δ 7.2–8.1 ppm for phenyl), and piperazine NH signals (δ 1.5–2.0 ppm, broad) .
  • 13C NMR : Confirm carbonyl absence (critical for distinguishing from analogs) and methylene/methyl carbons in the piperazine ring .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 405.2) and fragmentation patterns .
    • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How do substituent variations at positions 3 and 7 influence kinase inhibition efficacy?

  • Structure-Activity Relationship (SAR) Design :

  • Position 3 : 4-Methylphenyl enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CDK2), as shown in analogs with IC50 values <100 nM .
  • Position 7 : 4-Methylpiperazine improves solubility and bioavailability while maintaining affinity. Piperazine-free analogs show 10-fold reduced activity in kinase assays .
    • Experimental validation : Competitive binding assays (e.g., fluorescence polarization) and molecular docking (using AutoDock Vina) to map interactions with CDK2’s catalytic domain .

Q. What strategies resolve contradictions in cytotoxicity data across in vitro and in vivo models?

  • In vitro vs. in vivo discrepancies :

  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid clearance (t1/2 <30 min) due to piperazine N-demethylation .
  • Tissue distribution : Radiolabeled compound tracking (14C or 3H) in murine models reveals limited blood-brain barrier penetration (<5% brain/plasma ratio) .
    • Mitigation : Introduce fluorine at position 5 to block metabolic hotspots or use liposomal encapsulation to enhance bioavailability .

Q. How can computational methods predict off-target interactions for this compound?

  • In silico workflows :

  • Pharmacophore modeling : Screen against ChEMBL or PubChem databases using MOE or Schrödinger to identify kinase (e.g., JAK2, Aurora A) or GPCR off-targets .
  • ADMET Prediction : SwissADME or pkCSM to estimate hERG inhibition risk (log IC50 >5 indicates cardiac toxicity potential) .
    • Validation : Parallel artificial membrane permeability assay (PAMPA) for blood-brain barrier penetration and patch-clamp studies for hERG channel effects .

Critical Notes

  • Contradictions : Piperazine-substituted derivatives show superior kinase inhibition but poor metabolic stability compared to morpholine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.